ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- 4-(Dimethylamino)benzamido substituent: This polar group at position 2 may enhance solubility and enable hydrogen bonding.
- Ethyl ester functionality: The carboxylate ester at position 6 is a common feature in bioactive compounds, influencing pharmacokinetics.
While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., thieno-pyridines, benzothiazole derivatives) are frequently studied for antimicrobial, anticancer, or kinase-inhibitory properties .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[[4-(dimethylamino)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S2/c1-4-33-26(32)30-14-13-18-21(15-30)35-25(22(18)24-27-19-7-5-6-8-20(19)34-24)28-23(31)16-9-11-17(12-10-16)29(2)3/h5-12H,4,13-15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTNNUQLFGHRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the benzothiazole and thieno[2,3-c]pyridine moieties suggests potential interactions with enzymes and receptors involved in cancer and neurological disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring benzothiazole derivatives. For instance, a study demonstrated that benzothiazole derivatives exhibited cytostatic activities against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancerous cells.
Case Study: Sulforhodamine B Assay
In a specific study using the Sulforhodamine B (SRB) assay, compounds structurally related to this compound showed significant anticancer activity against lung cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM in certain derivatives .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related thiazole derivatives has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .
Pharmacological Profile
The pharmacological profile of this compound includes:
Comparison with Similar Compounds
Key Observations:
Compared to tetrahydropyrimidines , the fully aromatic thieno-pyridine core may reduce conformational flexibility, affecting target binding.
Substituent Effects: The 4-(dimethylamino)benzamido group distinguishes it from analogs with simpler amides (e.g., trimethoxybenzylidene in ). This substituent’s electron-donating dimethylamino group could enhance solubility and modulate electronic interactions. Unlike compounds with bromoethoxy or cyano groups , the target lacks halogens or nitriles, which often influence reactivity and metabolic stability.
Synthetic Routes :
- The use of cesium carbonate (Cs₂CO₃) and DMF in related syntheses suggests that mild, base-mediated conditions might be applicable for the target compound.
- Contrastingly, analogs requiring thionyl chloride or reflux conditions highlight variability in stability requirements during synthesis.
Research Findings and Implications
Structural Similarity and Chemoinformatics
- Similarity Coefficients : Binary fingerprint analysis (Tanimoto coefficients) could quantify structural overlap with analogs like thiazolo-pyrimidines or imidazo-pyridines , though direct data is unavailable .
- Hypothetical Bioactivity: Benzothiazole-containing compounds often exhibit kinase inhibition or antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
